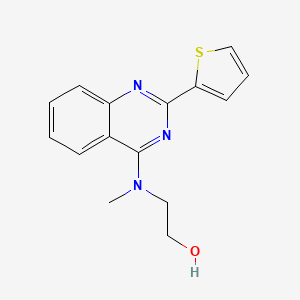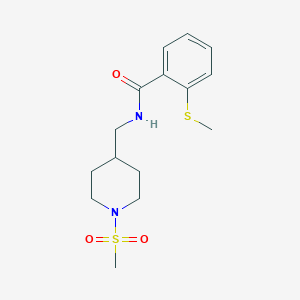
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol is a complex organic compound that features a quinazoline core substituted with a thiophene ring and a methylaminoethanol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
作用機序
Target of Action
Quinazolinone derivatives have been found to exhibit a broad spectrum of biological activities. They are known to interact with various enzymes and receptors in the body, including kinases, G-protein coupled receptors, and ion channels .
Mode of Action
The interaction of quinazolinone derivatives with their targets often results in the modulation of the target’s activity, which can lead to changes in cellular signaling pathways .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Given the known targets of quinazolinone derivatives, the compound could potentially affect pathways related to cell growth, inflammation, neurotransmission, and others .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in. Potential effects could include changes in cell growth, inflammation, neurotransmission, and others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-aminobenzamides and thiols.
Substitution with Thiophene Ring: The thiophene ring is introduced through a nucleophilic aromatic substitution reaction, where a suitable thiophene derivative reacts with the quinazoline core.
Introduction of Methylaminoethanol Group: The final step involves the alkylation of the quinazoline-thiophene intermediate with methylaminoethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted thiophene derivatives
科学的研究の応用
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antitubercular, and anti-HIV activities.
Biological Research: It is used in studies related to biofilm inhibition and quorum sensing in bacteria.
Material Science: The thiophene ring in the compound makes it useful in the development of organic semiconductors and light-emitting diodes.
類似化合物との比較
Similar Compounds
2-Thiopheneethanol: Used in the preparation of biologically active compounds like analgesics and antithrombotics.
Quinazolin-4(3H)-ones: Known for their antimicrobial and cytotoxic activities.
Thiophene Derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol is unique due to its combination of a quinazoline core and a thiophene ring, which imparts a broad spectrum of biological activities. Its ability to inhibit biofilm formation and quorum sensing in bacteria makes it a promising candidate for developing new antimicrobial agents .
特性
IUPAC Name |
2-[methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-18(8-9-19)15-11-5-2-3-6-12(11)16-14(17-15)13-7-4-10-20-13/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQGBMOCDTQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(7-fluoro-3,4-dihydro-2H-chromen-3-yl)methanone;hydrochloride](/img/structure/B2610142.png)

![N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2610146.png)
![7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2610150.png)
![N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2610151.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)


![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2610157.png)
![4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2610160.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/new.no-structure.jpg)
![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)
